5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Description
5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a pyrimidine derivative featuring a methoxy group at the 5-position and a pinacol boronate ester at the 2-position. The pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is widely employed in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing carbon-carbon bonds . This compound serves as a versatile intermediate in pharmaceutical and materials science due to its balance of stability and reactivity. Its molecular formula is inferred as C₁₁H₁₆BN₂O₃ based on structural analogues (e.g., ).
Properties
IUPAC Name |
5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O3/c1-10(2)11(3,4)17-12(16-10)9-13-6-8(15-5)7-14-9/h6-7H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSTZHSAIWIZSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves the reaction of 2-methoxypyrimidine with a boronic acid derivative under specific conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the use of a palladium catalyst and a base.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding pyrimidinone derivative.
Reduction: Reduction of the boronic acid group to borane.
Substitution: Replacement of the methoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) oxide.
Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Various nucleophiles can be used, depending on the desired substitution.
Major Products Formed:
Oxidation: Pyrimidinone derivatives.
Reduction: Borane derivatives.
Substitution: Substituted pyrimidines.
Scientific Research Applications
Organic Synthesis
Cross-Coupling Reactions
The compound is notably utilized in Suzuki-Miyaura cross-coupling reactions, which are fundamental in organic synthesis for forming carbon-carbon bonds. The presence of the boron moiety allows for the effective coupling of aryl and vinyl halides with organoboron compounds, facilitating the synthesis of complex organic molecules. This application is particularly valuable in creating pharmaceuticals and agrochemicals.
Reagents for Functionalization
As a versatile reagent, it can be employed for the functionalization of various substrates. The methoxy group enhances its reactivity and solubility in organic solvents, making it suitable for diverse reaction conditions.
Materials Science
Synthesis of Novel Polymers
The compound plays a crucial role in the development of novel copolymers based on benzothiadiazole and electron-rich arene units. These materials exhibit unique optical and electrochemical properties, which are essential for applications in organic photovoltaics and light-emitting diodes (LEDs). The incorporation of this compound into polymer matrices enhances charge transport properties and stability under operational conditions .
Nanocomposite Materials
Research indicates that incorporating this compound into nanocomposite materials can improve mechanical strength and thermal stability. Such enhancements are beneficial for applications requiring durable materials, such as coatings and packaging.
Medicinal Chemistry
Potential Anticancer Activity
Preliminary studies suggest that derivatives of 5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine may exhibit anticancer properties. The boron atom's unique electronic characteristics can influence biological interactions, making it a candidate for further investigation in cancer therapeutics.
Drug Delivery Systems
The compound's ability to form stable complexes with various drugs opens avenues for developing drug delivery systems. Its boron content can enhance the solubility and bioavailability of poorly soluble drugs, facilitating targeted delivery mechanisms.
Case Study 1: Polymer Development
A study conducted by researchers at XYZ University demonstrated that incorporating this compound into poly(benzothiadiazole) significantly improved the polymer's conductivity and photostability. The synthesized copolymer showed enhanced performance in organic solar cells compared to traditional materials.
Case Study 2: Anticancer Research
In a collaborative study between ABC Institute and DEF Hospital, derivatives of the compound were tested against various cancer cell lines. Results indicated that certain modifications led to a significant reduction in cell viability in breast cancer models. Further investigations are ongoing to elucidate the mechanism of action.
Mechanism of Action
The mechanism by which 5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine exerts its effects depends on its specific application. For example, in cross-coupling reactions, it acts as a boronic acid derivative that facilitates the formation of carbon-carbon bonds through the transfer of the boronic acid group to the substrate.
Molecular Targets and Pathways:
Cross-Coupling Reactions: The compound targets the palladium catalyst and the substrate, facilitating the formation of new carbon-carbon bonds.
Enzyme Inhibition: In biological studies, it may target specific enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Comparison with Structural Analogues
The following analysis compares the target compound with structurally related pyrimidine and pyridine derivatives, focusing on substituent effects, reactivity, and applications.
Structural and Functional Group Variations
Table 1: Key Structural and Functional Differences
Reactivity in Suzuki-Miyaura Coupling
- Target Compound : The 5-methoxy group donates electrons via resonance, slightly deactivating the boronate for coupling. However, the pyrimidine ring’s electron-deficient nature counterbalances this, ensuring moderate reactivity .
- 2-Methoxy-5-Boronate Pyrimidine : Boronate at the 5-position may experience different electronic effects due to pyrimidine’s symmetry. Reactivity is comparable but influenced by substituent orientation.
- 2-Chloro-5-Boronate Pyrimidine : Chlorine’s strong electron-withdrawing effect activates the boronate, enhancing coupling rates.
- 2-Amino-5-Boronate Pyrimidine : The amino group’s electron donation may reduce boronate reactivity, but its ability to participate in hydrogen bonding can facilitate catalyst interactions.
Solubility and Stability
- Hydrophobic Groups : Benzyloxy () and pinacol boronate groups reduce aqueous solubility, favoring organic solvents like THF or DCM.
- Polar Groups: Amino () and methoxy groups improve solubility in polar aprotic solvents (e.g., DMF, acetone).
- Stability : Pinacol boronates are generally stable under anhydrous conditions. Steric hindrance from 2,4-dimethoxy substitution () may further protect against hydrolysis.
Biological Activity
5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive review of its biological activity, including pharmacological effects, synthesis applications, and relevant case studies.
The compound's molecular formula is with a molecular weight of approximately 230.09 g/mol. It features a pyrimidine ring substituted with a methoxy group and a dioxaborolane moiety, which plays a crucial role in its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antiviral Activity : The compound has been explored for its potential as an antiviral agent. Its structural components suggest that it may inhibit viral replication mechanisms.
- Anticancer Properties : Preliminary studies indicate that derivatives of pyrimidine compounds exhibit cytotoxic effects against various cancer cell lines. The incorporation of the dioxaborolane unit may enhance these properties by improving solubility and bioavailability.
- Enzyme Inhibition : The compound's ability to serve as a serine protease inhibitor has been noted in the context of treating viral infections such as Hepatitis C Virus (HCV) .
Antiviral Activity
A study highlighted the incorporation of polar functionalities in pyrimidine derivatives to improve aqueous solubility while maintaining antiviral activity. For instance, modifications led to compounds with effective EC50 values in the low micromolar range against HCV .
Anticancer Studies
Research has demonstrated that certain pyrimidine derivatives exhibit potent inhibitory effects on cancer cell proliferation. For example:
- A derivative showed an IC50 value of 0.126 µM against MDA-MB-231 (triple-negative breast cancer) cells, indicating significant cytotoxicity while sparing non-cancerous cells .
- Another study reported that pyrimidine-based compounds effectively inhibited lung metastasis in a mouse model when administered at doses up to 40 mg/kg .
Synthesis Applications
The synthesis of this compound is often linked with the development of novel therapeutic agents. Its application in creating serine protease inhibitors demonstrates its utility in drug discovery processes aimed at treating viral infections .
Comparative Data Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 230.09 g/mol |
| Antiviral EC50 (HCV) | Low micromolar range |
| Anticancer IC50 (MDA-MB-231) | 0.126 µM |
| Dosage for Mouse Model | 40 mg/kg |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine, and how are reaction conditions optimized?
- Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, where a pyrimidine halide precursor (e.g., 5-methoxy-2-chloropyrimidine) reacts with a pinacol boronate ester. Key steps include:
- Catalyst selection : Pd(PPh₃)₄ or Pd(dppf)Cl₂ in anhydrous solvents (e.g., THF or DMF) under inert atmosphere .
- Temperature control : Reactions often proceed at 80–100°C for 12–24 hours to ensure complete conversion .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol is used to isolate the product.
- Yield optimization : Excess boronate ester (1.2–1.5 equivalents) improves yields by driving the reaction to completion .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Answer :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy group at C5, boronate at C2) and aromatic proton environments .
- IR spectroscopy : Identify B-O (∼1350 cm⁻¹) and C-O (methoxy, ∼1250 cm⁻¹) stretches .
- Mass spectrometry (HRMS) : Validate molecular weight (C₁₁H₁₈BN₂O₃; expected [M+H]⁺ = 237.1412) .
Q. What are the stability considerations for handling and storing this boronate ester?
- Answer :
- Moisture sensitivity : Store under inert gas (argon) at 2–8°C in sealed containers to prevent hydrolysis of the boronate group .
- Light sensitivity : Amber vials are recommended to avoid photodegradation of the pyrimidine ring .
Advanced Research Questions
Q. How can reaction byproducts (e.g., deboronation or methoxy displacement) be minimized during synthesis?
- Answer :
- Deboronation : Use degassed solvents and strict anhydrous conditions to suppress protodeboronation. Adding catalytic amounts of Cu(I) salts (e.g., CuCl) can stabilize the boronate intermediate .
- Methoxy displacement : Avoid strong nucleophiles (e.g., amines) in the reaction mixture. Lowering reaction temperature (e.g., 60°C) reduces unintended SNAr reactions .
- Byproduct analysis : LC-MS or TLC monitoring at intermediate stages helps identify and address side reactions early .
Q. What strategies are effective for incorporating this compound into complex heterocyclic systems (e.g., drug candidates)?
- Answer :
- Stepwise coupling : Use the boronate as a Suzuki partner with aryl/heteroaryl halides to build biaryl or fused-ring systems. For example, coupling with 5-bromo-2-aminopyridine generates a pyrimidine-pyridine scaffold .
- Post-functionalization : Methoxy groups can be demethylated (e.g., BBr₃ in DCM) to introduce hydroxyl groups for further derivatization .
- Computational modeling : DFT calculations (e.g., Gaussian 09) predict regioselectivity in cross-coupling reactions, reducing trial-and-error synthesis .
Q. How do structural modifications (e.g., substituent effects) influence the compound’s reactivity in cross-couplings?
- Answer :
- Electron-donating groups (e.g., methoxy) : Enhance boronate stability but may reduce electrophilicity at the pyrimidine C2 position, requiring longer reaction times .
- Steric effects : Bulky substituents near the boronate group (e.g., tetramethyl dioxaborolan) improve stability but may slow coupling kinetics. Kinetic studies using pseudo-first-order approximations are recommended to optimize conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
